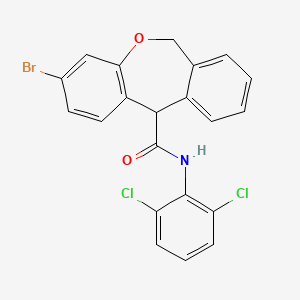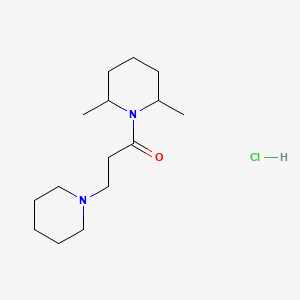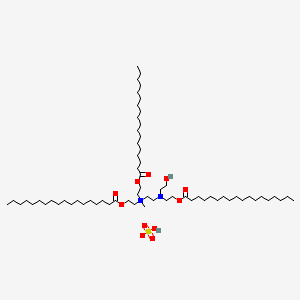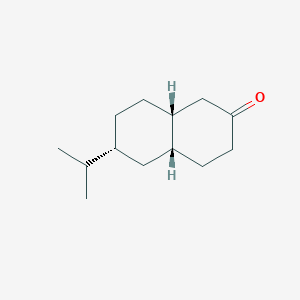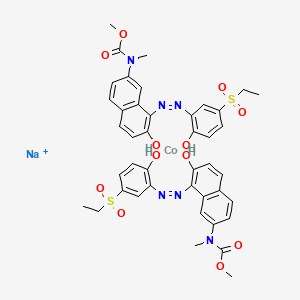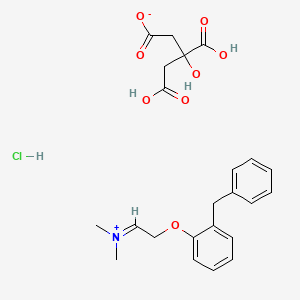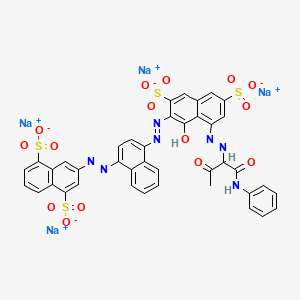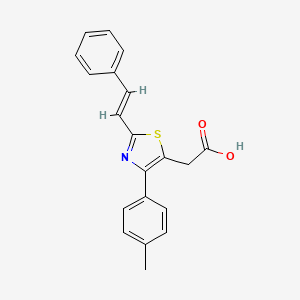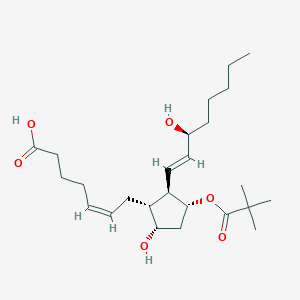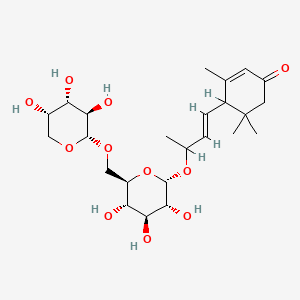
Pneumonanthoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pneumonanthoside is a naturally occurring compound that belongs to the class of acylated flavonoids. It is a glucoside derivative, specifically a dearabinosyl glucoside, and is found in various plant species. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pneumonanthoside typically involves the extraction from plant sources followed by purification processes. The methanolic extract of the plant material is often used, and the compound is isolated through chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture and genetic engineering, could potentially be employed to enhance the yield of this compound from plant sources .
化学反応の分析
Types of Reactions
Pneumonanthoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycosidic moiety of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
科学的研究の応用
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.
Biology: Pneumonanthoside exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Its antioxidant properties are being explored for potential use in preventing oxidative stress-related diseases.
Industry: This compound can be used in the formulation of natural health products and cosmetics due to its bioactive properties .
作用機序
The mechanism of action of pneumonanthoside involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.
Anti-inflammatory Activity: this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes
類似化合物との比較
Pneumonanthoside can be compared with other acylated flavonoids such as:
- Kaempferol-3,7-O-alpha-dirhamnopyranoside
- Scutellarein-7-0-beta-glucopyranoside
- Chrysoeriol-7-O-beta-glucopyranoside
These compounds share similar structural features but differ in their glycosidic moieties and acylation patterns, which contribute to their unique biological activities .
特性
CAS番号 |
110064-61-4 |
|---|---|
分子式 |
C24H38O11 |
分子量 |
502.6 g/mol |
IUPAC名 |
3,5,5-trimethyl-4-[(E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+/t12?,14?,15-,16+,17-,18+,19-,20+,21+,22-,23-/m0/s1 |
InChIキー |
FFYPJOJFUJFYAT-GGJJRZQFSA-N |
異性体SMILES |
CC1=CC(=O)CC(C1/C=C/C(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


